2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone, also known as EPIQ or EPIQ-1, is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone involves the inhibition of protein kinases, particularly the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These receptors play a crucial role in tumor growth and angiogenesis, and their inhibition by this compound leads to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by suppressing the activation of nuclear factor-kappa B (NF-κB). This compound has also been reported to exhibit anticonvulsant activity by modulating the activity of gamma-aminobutyric acid (GABA) receptors.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone is its high potency and selectivity towards protein kinases, which makes it a promising candidate for drug development. However, its low solubility in water and poor pharmacokinetic properties pose a challenge for its clinical application. Furthermore, the lack of in vivo studies and clinical trials limits our understanding of its safety and efficacy.
Future Directions
Several future directions can be explored to further investigate the potential applications of 2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone. These include the development of novel formulations and delivery systems to enhance its solubility and bioavailability. In addition, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials. The identification of new targets for this compound and the synthesis of analogs with improved pharmacokinetic properties can also lead to the discovery of new therapeutic agents.
Scientific Research Applications
2-(4-ethyl-1-piperazinyl)-4-methyl-7-phenyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anticonvulsant properties. This compound has also been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-7-phenyl-7,8-dihydro-6H-quinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-3-24-9-11-25(12-10-24)21-22-15(2)20-18(23-21)13-17(14-19(20)26)16-7-5-4-6-8-16/h4-8,17H,3,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDYRIWJTUUYGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.